molecular formula C7H10BrN3O B13546851 3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine

3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine

Katalognummer: B13546851
Molekulargewicht: 232.08 g/mol
InChI-Schlüssel: VDLGNGISIFTYDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine is an organic compound that belongs to the class of pyrimidines. It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an amine group attached to a propan-1-amine chain through an oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-bromopyrimidine with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(5-Bromopyrimidin-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of the propan-1-amine chain.

    (2S)-1-(1H-Indol-3-yl)-3-{[5-(3-Methyl-1H-Indazol-5-yl)pyridin-3-yl]oxy}propan-2-ol: Contains an indole moiety and a different substitution pattern.

Uniqueness

3-((5-Bromopyrimidin-2-yl)oxy)propan-1-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H10BrN3O

Molekulargewicht

232.08 g/mol

IUPAC-Name

3-(5-bromopyrimidin-2-yl)oxypropan-1-amine

InChI

InChI=1S/C7H10BrN3O/c8-6-4-10-7(11-5-6)12-3-1-2-9/h4-5H,1-3,9H2

InChI-Schlüssel

VDLGNGISIFTYDE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)OCCCN)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.